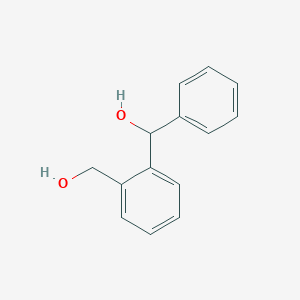
(2-(Hydroxymethyl)phenyl)(phenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(Hydroxymethyl)phenyl)(phenyl)methanol is an organic compound with the molecular formula C₁₄H₁₄O₂ It is a type of benzyl alcohol derivative, characterized by the presence of a hydroxymethyl group attached to a phenyl ring, which is further connected to another phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing (2-(Hydroxymethyl)phenyl)(phenyl)methanol involves the reduction of the corresponding benzophenone derivative using a reducing agent such as potassium borohydride . The reaction typically takes place in an appropriate solvent under controlled temperature conditions to ensure the selective reduction of the carbonyl group to a hydroxymethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar reduction processes but on a larger scale. The choice of reducing agents and solvents, as well as reaction conditions, are optimized for cost-effectiveness and yield. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
(2-(Hydroxymethyl)phenyl)(phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction of the hydroxymethyl group can yield the corresponding methyl derivative.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in an inert solvent.
Substitution: Thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.
Major Products Formed
Oxidation: (2-(Carboxyphenyl)phenyl)methanol.
Reduction: (2-(Methylphenyl)phenyl)methanol.
Substitution: (2-(Halophenyl)phenyl)methanol.
Wissenschaftliche Forschungsanwendungen
(2-(Hydroxymethyl)phenyl)(phenyl)methanol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of drugs, particularly those targeting specific biochemical pathways.
Material Science: It may be used in the synthesis of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of (2-(Hydroxymethyl)phenyl)(phenyl)methanol depends on its specific application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex structures. In pharmaceuticals, its mechanism may involve interaction with specific enzymes or receptors, leading to desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl Alcohol: Similar structure but lacks the additional phenyl ring.
Phenylmethanol: Similar structure but lacks the hydroxymethyl group.
Eigenschaften
CAS-Nummer |
1586-01-2 |
|---|---|
Molekularformel |
C14H14O2 |
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
[2-(hydroxymethyl)phenyl]-phenylmethanol |
InChI |
InChI=1S/C14H14O2/c15-10-12-8-4-5-9-13(12)14(16)11-6-2-1-3-7-11/h1-9,14-16H,10H2 |
InChI-Schlüssel |
DGDHXBHBKBNKJI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















